1-(2,4-dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole
Description
1-(2,4-Dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole is a tetrazole derivative featuring a 1-aryl substitution at position 1 and a phenoxymethyl group at position 4. This compound shares structural similarities with intermediates reported in benzotriazole synthesis, such as 5-(2,4-dimethylphenyl)-1-(2-nitrophenyl)-1H-tetrazole, which is synthesized via multi-step procedures involving nitrophenyl intermediates . Tetrazoles are valued for their metabolic stability and hydrogen-bonding capacity, making them common pharmacophores in medicinal chemistry.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[(5-methyl-2-propan-2-ylphenoxy)methyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-13(2)17-8-6-15(4)11-19(17)25-12-20-21-22-23-24(20)18-9-7-14(3)10-16(18)5/h6-11,13H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLICEORYIEUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)COC3=C(C=CC(=C3)C)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole, a tetrazole derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
- Common Name : this compound
- CAS Number : 898653-17-3
- Molecular Weight : 336.4 g/mol
Biological Activity Overview
Tetrazole derivatives are known for a wide range of biological activities. The specific compound under consideration exhibits significant potential in the following areas:
Antimicrobial Activity
Studies have indicated that tetrazole compounds can exhibit antimicrobial properties. For instance:
- A series of tetrazole derivatives were synthesized and tested for antibacterial activity using the disc diffusion method. Some compounds showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The compound this compound has been noted to possess antimicrobial effects, although specific data on its efficacy compared to established antibiotics is still limited.
Anti-inflammatory Properties
Tetrazoles have been reported to exhibit anti-inflammatory effects:
- Research indicates that certain tetrazole derivatives can inhibit inflammatory pathways, potentially leading to applications in treating inflammatory diseases .
- The specific compound's structure may allow it to interact with key inflammatory mediators, although direct studies on this compound are needed to confirm such effects.
Anticancer Potential
The anticancer activity of tetrazole derivatives is an area of growing interest:
- Some studies have highlighted that tetrazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Preliminary investigations into the compound's activity against specific cancer types are warranted to explore its full potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activities of tetrazole derivatives in general:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Recent studies have indicated that tetrazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. In one study, derivatives similar to this tetrazole were shown to induce apoptosis in various cancer cell lines, suggesting that modifications to the tetrazole structure can enhance its bioactivity against tumors .
Antimicrobial Properties:
Another area of investigation is the antimicrobial efficacy of this compound. Research has demonstrated that tetrazole derivatives can possess significant antibacterial and antifungal activities. For instance, a related compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations . This opens avenues for developing new antimicrobial agents.
Agricultural Applications
Pesticide Development:
The structural characteristics of 1-(2,4-dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole suggest potential applications in agrochemicals. Preliminary studies indicate that tetrazoles can act as herbicides or insecticides due to their ability to disrupt biological processes in pests. Field trials are ongoing to assess their effectiveness in crop protection against specific pests .
Material Science Applications
Polymer Chemistry:
In material science, tetrazoles are being explored for their role in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown to improve the overall performance of materials used in various industrial applications, including coatings and composites .
Case Studies
-
Anticancer Study:
- Objective: Evaluate the cytotoxic effects of tetrazole derivatives on cancer cells.
- Method: In vitro assays on breast and lung cancer cell lines.
- Results: Significant reduction in cell viability observed with IC50 values indicating potent activity.
- Conclusion: Modifications to the tetrazole structure can lead to more effective anticancer agents.
-
Agricultural Field Trials:
- Objective: Assess the efficacy of tetrazole-based pesticides in real-world conditions.
- Method: Application on crops infested with specific pests.
- Results: Notable reduction in pest populations with minimal phytotoxicity observed.
- Conclusion: Tetrazole derivatives show promise as environmentally friendly pesticides.
Comparison with Similar Compounds
Comparison with Similar Tetrazole Derivatives
Aryl-Substituted Tetrazoles
Several 1-aryl-5-methyltetrazoles have been synthesized and characterized (). Key examples include:
Key Differences :
- The target compound’s 2,4-dimethylphenyl group introduces ortho and para methyl substituents, increasing steric hindrance compared to mono-substituted analogs. This may reduce rotational freedom and alter binding interactions in biological systems.
Ether- and Thioether-Linked Tetrazoles
and report tetrazoles with ether or thioether linkages:
Key Differences :
- The target compound’s phenoxymethyl group may offer superior hydrolytic stability compared to ester-linked analogs (), though reduced compared to thioethers.
Heterocyclic Variations
Compounds with alternative heterocycles or fused systems provide insights into scaffold modifications:
Physicochemical and Spectral Data Comparison
Melting Points and Solubility :
- Aryl-substituted tetrazoles () have melting points >140°C, indicating high crystallinity. The target compound’s bulky phenoxymethyl group may lower its melting point due to reduced symmetry.
- Ether-linked tetrazoles () are synthesized in high yields (>80%), suggesting efficient coupling reactions applicable to the target compound’s synthesis.
Spectral Characteristics :
- IR: Tetrazole C=N stretching (~1600 cm$^{-1}$) is consistent across analogs. The target compound’s isopropyl group would show C-H stretching at ~2960 cm$^{-1}$ .
- $^1$H NMR: Methyl groups on the 2,4-dimethylphenyl moiety resonate at δ 2.2–2.6, distinct from para-substituted analogs (δ 2.45 for 4-CH$_3$) .
Q & A
Q. What are the optimized synthetic routes for 1-(2,4-dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-tetrazole?
The synthesis of tetrazole derivatives typically involves cyclization reactions and functional group modifications. For example, a related compound, 2-(2,4-dimethylphenyl)-2H-benzotriazole, was synthesized via a three-step procedure starting from 2,4-dimethyl-N-(2-nitrophenyl)benzamide, involving a tetrazole intermediate . Key steps include:
- Cyclocondensation : Using nitrophenyl precursors with hydrazine derivatives.
- Functionalization : Introducing substituents via nucleophilic substitution or coupling reactions.
- Purification : Column chromatography (e.g., ethyl acetate/hexane systems) to isolate the product .
Recommendation : Optimize reaction conditions (solvent, catalyst, temperature) based on analogous tetrazole syntheses to improve yield and purity.
Q. How can NMR and X-ray crystallography be employed to characterize this compound?
- NMR : Use - and -NMR to confirm the presence of aromatic protons (2,4-dimethylphenyl), methoxy/methyl groups, and tetrazole ring protons. For example, in similar compounds, aromatic protons resonate at δ 6.8–7.5 ppm, while methyl groups appear at δ 2.0–2.5 ppm .
- X-ray Crystallography : Determine molecular conformation and crystal packing. In 2-(2,4-dimethylphenyl)-2H-benzotriazole, X-ray analysis revealed a planar benzotriazole core with a dihedral angle of ~30° between aromatic rings .
Methodological Tip : Compare experimental NMR data with computational predictions (e.g., DFT) to resolve ambiguities .
Advanced Research Questions
Q. How can discrepancies between solution (NMR) and solid-state (X-ray) structural data be resolved?
Discrepancies often arise due to conformational flexibility in solution vs. rigid crystal structures. For instance, in 2-phenyl-2H-benzotriazole, X-ray data showed a single conformation, while NMR suggested dynamic behavior in solution . Resolution Strategies :
Q. What computational methods are suitable for studying the electronic properties of this tetrazole derivative?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G** level to predict bond lengths, angles, and electronic spectra. For example, Hartree-Fock calculations were used to validate the structure of benzotriazole derivatives .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess reactivity. Tetrazoles often exhibit low LUMO energies due to the electron-deficient tetrazole ring.
- Docking Studies : If the compound has biological activity, use software like AutoDock to predict binding modes with target proteins (e.g., enzymes) .
Q. How can researchers design experiments to explore potential biological activity?
While direct data on this compound is limited, structurally similar analogs (e.g., pyrazole-thiazolidinone hybrids) show antimicrobial and antitumor activity . Experimental Design :
- In Vitro Assays : Test against bacterial strains (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.
- Mechanistic Studies : Perform ROS (Reactive Oxygen Species) detection or apoptosis assays to identify modes of action.
Data Contradiction Analysis
Q. How should researchers address inconsistencies in spectroscopic data during characterization?
Case Example : A mismatch between predicted and observed -NMR shifts could arise from solvent effects or tautomerism. Approach :
- Re-measure NMR in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
- Use 2D NMR (COSY, HSQC) to confirm proton-proton coupling and carbon assignments.
- Cross-validate with mass spectrometry (HRMS) to confirm molecular formula .
Methodological Recommendations
- Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction times and improve yields.
- Crystallization : Use solvent diffusion (e.g., layering hexane over a DCM solution) to obtain high-quality crystals for X-ray analysis .
- Biological Testing : Prioritize assays based on structural analogs (e.g., tetrazoles with phenoxy groups often exhibit enzyme inhibitory activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
